molecular formula C9H12N2 B1289320 5,6,7,8-Tetrahydroquinolin-4-amine CAS No. 14807-39-7

5,6,7,8-Tetrahydroquinolin-4-amine

Cat. No. B1289320
CAS RN: 14807-39-7
M. Wt: 148.2 g/mol
InChI Key: CZVFSRODUXQSSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydroquinolin-4-amine is a chemical compound that is part of the tetrahydroquinoline family, which is known for its presence in various natural products and pharmacologically active compounds. The tetrahydroquinoline moiety is a common structural feature in medicinal chemistry due to its partially-saturated bicyclic ring which can be functionalized in multiple ways to create compounds with diverse biological activities .

Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydroquinolin-4-amine derivatives has been explored through various methods. One approach involves a spontaneous dynamic kinetic resolution in the presence of Candida antarctica Lipase B, which yields a significant amount of the (R)-acetamide derivative from the racemic amine . Another method includes the catalytic hydrogenation of acetamido-substituted quinolines and isoquinolines followed by acetamide hydrolysis, which has been applied to regioselective reduction of quinoline substrates with different substituents . Additionally, a one-pot synthesis method has been developed for trifluoromethyl-containing tetrahydroquinoline derivatives, which are separated into single enantiomers by chiral HPLC . Moreover, substituted tetrahydroquinazolin-2-amine compounds have been synthesized using one-pot multicomponent reactions, which are more efficient than conventional multistep organic reactions .

Molecular Structure Analysis

The molecular structure of 5,6,7,8-tetrahydroquinolin-4-amine derivatives has been characterized using various spectroscopic techniques. For instance, the synthesized tetrahydroquinazolin-2-amine compounds have been determined and characterized by infrared, nuclear magnetic resonance, mass spectral data, and elemental analysis . The presence of different substituents on the tetrahydroquinoline core can significantly influence the biological activity of these compounds .

Chemical Reactions Analysis

5,6,7,8-Tetrahydroquinolin-4-amine derivatives can undergo a variety of chemical reactions. A domino reaction catalyzed by indium chloride in water has been used to synthesize new tetrahydroquinoline derivatives efficiently, with most cyclization products showing cis selectivity . Anodic cyanation has been employed as a key step in the synthesis of tetrahydroisoquinoline alkaloids, followed by reductive decyanation to deliver C1-substituted alkaloid precursors .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,6,7,8-tetrahydroquinolin-4-amine derivatives are influenced by their molecular structure. The presence of a partially-saturated bicyclic ring and substituents such as the trifluoromethyl group contribute to the stability and reactivity of these compounds . The synthesis and pharmacological evaluation of tetrahydroisoquinoline derivatives have shown that structural modifications can lead to compounds with dopaminomimetic properties and potential antidepressant action9.

properties

IUPAC Name

5,6,7,8-tetrahydroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h5-6H,1-4H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVFSRODUXQSSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=CC(=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627257
Record name 5,6,7,8-Tetrahydroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroquinolin-4-amine

CAS RN

14807-39-7
Record name 5,6,7,8-Tetrahydroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroquinolin-4-amine
Reactant of Route 2
5,6,7,8-Tetrahydroquinolin-4-amine
Reactant of Route 3
5,6,7,8-Tetrahydroquinolin-4-amine
Reactant of Route 4
Reactant of Route 4
5,6,7,8-Tetrahydroquinolin-4-amine
Reactant of Route 5
5,6,7,8-Tetrahydroquinolin-4-amine
Reactant of Route 6
5,6,7,8-Tetrahydroquinolin-4-amine

Citations

For This Compound
6
Citations
M Chioua, M Pérez… - Mini Reviews in …, 2015 - ingentaconnect.com
This paper describes our preliminary results on the ADMET, synthesis, biochemical evaluation, and molecular modeling of racemic HuperTacrines (HT), new hybrids resulting from the …
Number of citations: 15 www.ingentaconnect.com
M Bartolini, J Marco‐Contelles - The Chemical Record, 2019 - Wiley Online Library
Notwithstanding the clinical use of tacrine was hampered by severe hepatotoxicity, tacrine still remains a reference scaffold in the search for new efficient drugs for Alzheimer's disease …
Number of citations: 20 onlinelibrary.wiley.com
S Mozaffarnia, R Teimuri-Mofrad… - Journal of the Iranian …, 2021 - Springer
Synthesis of 2-amino-3-cyano-4H-pyran derivatives using GO-Fc@Fe3O4 nanohybrid as a novel recyclable heterogeneous nanocatalyst and preparation of tacrine-naphthopyran …
Number of citations: 7 link.springer.com
F Salehian, H Nadri, L Jalili-Baleh… - European Journal of …, 2021 - Elsevier
The combination of heterocycles offers a new opportunity to create novel multicyclic compounds having improved biological activity. Coumarins are ubiquitous natural heterocycle …
Number of citations: 71 www.sciencedirect.com
H Hayour, A Bouraiou, S Bouacida, F Berrée… - Tetrahedron letters, 2011 - Elsevier
A new series of tacrine (9-amino-1,2,3,4-tetrahydroacridine) analogues consisting of a cycloalka[e]pyrano[2,3-b]pyridine linked to a quinolyl ring has been synthesized. These …
Number of citations: 17 www.sciencedirect.com
JM Konstantinović, M Videnović… - ACS Medicinal …, 2018 - cherry.chem.bg.ac.rs
In vitro antileishmanial activity–assay on promastigotes. Promastigote stage of L. infantum strain MHOM/TN/80/IPT1 and L. tropica (MHOM/IT/2012/ISS3130) were cultured in Schneider’…
Number of citations: 0 cherry.chem.bg.ac.rs

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.